1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The benzimidazole ring is substituted at the N1 position with a 2-methylallyl group, while the pyrrolidin-2-one nitrogen is benzylated. This structural framework is common in medicinal chemistry due to the benzimidazole’s ability to engage in hydrogen bonding and π-π interactions, enhancing binding to biological targets . The 2-methylallyl substituent may confer metabolic stability and modulate lipophilicity compared to other alkyl or aryl groups .
Properties
IUPAC Name |
1-benzyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16(2)13-25-20-11-7-6-10-19(20)23-22(25)18-12-21(26)24(15-18)14-17-8-4-3-5-9-17/h3-11,18H,1,12-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFWUOHXYLSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives, a key component of this compound, are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidinone structure linked to a benzo[d]imidazole moiety. This structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O |
| Molecular Weight | 359.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study: Anticancer Efficacy
In a study examining the effects of benzimidazole derivatives, it was found that specific modifications to the benzimidazole ring significantly enhanced cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range . This suggests that the compound may share similar mechanisms of action.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.
Research Findings
A recent publication highlighted that certain benzimidazole derivatives demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the nanomolar range . This positions this compound as a potential candidate for further antimicrobial development.
The precise mechanism of action for this compound is still under investigation. However, related compounds have been shown to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Some derivatives act as ligands for specific receptors, modulating signaling pathways associated with cell survival and proliferation.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of benzimidazole-pyrrolidin-2-one derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity :
- The 2-methylallyl group in the target compound balances lipophilicity (predicted LogP ~3.5–4.0) and metabolic stability, contrasting with polar groups (e.g., 5-fluoro in ) or bulky aryl substituents (e.g., naphthalenyl in ).
- Electron-withdrawing groups (e.g., 5-fluoro) enhance cytotoxicity by improving DNA intercalation or enzyme inhibition .
Biological Activity Trends: Anticancer activity is prominent in derivatives with halogenated aryl groups (e.g., 3,5-dichloro-2-hydroxyphenyl in ) or fused heterocycles (e.g., thiazol-2-yl in ). Anti-HIV activity is observed in analogs with dioxoacid side chains (e.g., 4-oxo-2-butenoic acid derivatives in ), absent in the target compound.
Synthetic Pathways :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- The synthesis of benzimidazole-containing heterocycles often involves condensation reactions between o-phenylenediamine derivatives and carbonyl intermediates. For example, selective formation of benzimidazole scaffolds can be achieved using aromatic aldehydes and o-phenylenediamine in the presence of sulfur and DMF, yielding (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives . Optimization may include solvent selection (e.g., 1,4-dioxane for quinoxaline formation) or catalysts like CBr₄, which promotes one-pot synthesis of N-substituted benzimidazole derivatives with high efficiency .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy are standard for structural elucidation. Mass spectrometry (MS) and elemental analysis (CHN) confirm molecular weight and purity. For example, derivatives of 2-mercaptobenzimidazole were validated using these techniques, with NMR data confirming substituent positions and MS confirming molecular ions . X-ray crystallography (e.g., SHELXL refinement) can resolve complex stereochemistry .
Q. What preliminary biological activities have been reported for structurally related benzimidazole derivatives?
- Benzimidazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, 2-mercaptobenzimidazole analogs showed potent activity against E. coli, S. aureus, and C. albicans (MIC/MBC values as low as 3.40–15.62 µg/mL), attributed to their interference with microbial nucleic acid synthesis . In cancer research, benzimidazole-based inhibitors targeting kinases like IGF-1R demonstrated in vivo antitumor efficacy, though challenges like CYP3A4 inhibition require structural optimization .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Density functional theory (DFT) and molecular docking are critical. For example, the Colle-Salvetti correlation-energy formula, adapted into density-functional models, predicts electronic properties and reactivity, aiding in rational drug design . Docking studies can identify binding interactions with targets like α-glucosidase or DHFR, as seen in benzimidazole-based inhibitors . ADME predictions using tools like SwissADME help optimize solubility and reduce CYP450 interactions, as demonstrated in the evolution of BMS-695735 .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Discrepancies in antimicrobial assays (e.g., agar diffusion vs. MIC/MBC methods) often arise from compound solubility or microbial membrane permeability. For example, 2-mercaptobenzimidazole derivatives showed weak activity in diffusion assays due to poor aqueous solubility but potent MIC values via broth microdilution, highlighting the need for method standardization . Structural modifications, such as introducing hydrophilic groups (e.g., carboxylic acids), can enhance diffusion .
Q. How do structural modifications at the 2-methylallyl or pyrrolidin-2-one positions influence pharmacological activity?
- Substitutions on the benzimidazole core significantly alter bioactivity. For example:
- 2-Methylallyl group : Enhances lipophilicity, improving membrane penetration. Derivatives with this group showed dual H₁/H₄ receptor antagonism, relevant for inflammatory diseases .
- Pyrrolidin-2-one moiety : Introduces conformational rigidity, potentially improving target binding. Analogous piperidin-4-yl derivatives exhibited kinase inhibition (e.g., IGF-1R) with reduced CYP3A4 liability .
A comparative SAR study of ZR-1 to ZR-8 derivatives revealed that electron-withdrawing groups (e.g., sulfonyl) enhance antifungal activity by disrupting ergosterol biosynthesis .
Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?
- Degradation studies in simulated gastric fluid (SGF) or phosphate buffer (pH 7.4) can identify hydrolytically labile groups. For example, ester or amide linkages in benzimidazole derivatives may require stabilization via prodrug strategies . High-resolution LC-MS/MS is used to track degradation products, while NMR monitors structural integrity post-exposure .
Methodological Recommendations
- Synthetic Optimization : Prioritize one-pot reactions with catalysts like CBr₄ or Ru complexes for scalability and efficiency .
- Biological Testing : Combine MIC/MBC assays with mechanistic studies (e.g., nucleic acid synthesis inhibition) to validate antimicrobial modes of action .
- Computational Workflow : Integrate DFT, docking, and ADME prediction tools early in design to minimize late-stage failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
